Ammonium paramolybdate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ammonium paramolybdate, also known as ammonium heptamolybdate, is an inorganic compound with the chemical formula (NH₄)₆Mo₇O₂₄. It is commonly encountered as a tetrahydrate and is a colorless solid. This compound is widely used in various industrial and scientific applications due to its unique properties and versatility .

Méthodes De Préparation

Ammonium paramolybdate can be synthesized by dissolving molybdenum trioxide (MoO₃) in an excess of aqueous ammonia (NH₃) and then evaporating the solution at room temperature. As the solution evaporates, the excess ammonia escapes, resulting in the formation of six-sided transparent prisms of the tetrahydrate form of this compound . Industrially, this compound is produced as an intermediate product in the hydrometallurgical process of molybdenum using ammonia solution .

Analyse Des Réactions Chimiques

Ammonium paramolybdate undergoes various chemical reactions, including thermal decomposition, reduction, and reactions with acids. During thermal decomposition, it releases ammonia (NH₃) and water (H₂O) and forms intermediate products such as (NH₄)₈Mo₁₀O₃₄ and (NH₄)₂Mo₄O₁₃, eventually yielding molybdenum trioxide (MoO₃) as the final product . When reacted with acids, it forms molybdic acid and an ammonium salt . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Applications De Recherche Scientifique

Ammonium paramolybdate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the preparation of various molybdenum compounds, including molybdenum oxides, reduced molybdenum oxides, and molybdenum carbide . These compounds are essential in catalytic reactions such as partial oxidation of light alkenes, hydrotreating, hydrodenitrogenation, and hydrodesulfurization . In biology and medicine, this compound is used as an additive in solutions for Total Parenteral Nutrition (TPN) due to its role as a source of molybdenum, an essential element in enzymes like xanthine oxidase, sulfite oxidase, and aldehyde oxidase . Additionally, it is used in the electronics, metallurgical, aerospace, and electrical industries due to its excellent mechanical, thermal, and electrical properties .

Mécanisme D'action

The mechanism of action of ammonium paramolybdate involves its role as a source of molybdenum, which is an essential element in various enzymes. Molybdenum is present in enzymes such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase, where it acts as a cofactor and plays a crucial role in the catalytic activity of these enzymes . These enzymes are involved in important metabolic pathways, including the oxidation of purines, the detoxification of sulfites, and the metabolism of aldehydes.

Comparaison Avec Des Composés Similaires

Ammonium paramolybdate is often compared with other molybdenum compounds such as ammonium orthomolybdate ((NH₄)₂MoO₄), ammonium dimolybdate ((NH₄)₂Mo₂O₇), and potassium paramolybdate (K₆Mo₇O₂₄) . While these compounds share some similarities in their chemical properties and applications, this compound is unique due to its specific structure and the presence of the heptamolybdate hexaanion. This unique structure makes it particularly useful in the preparation of various molybdenum-based catalysts and materials .

Activité Biologique

Ammonium paramolybdate, also known as ammonium heptamolybdate, is an inorganic compound with the formula (NH4)6Mo7O24⋅4H2O. It is a significant source of molybdenum, an essential trace element in biological systems. This article explores the biological activity of this compound, including its roles in enzymatic functions, potential therapeutic applications, and its use in analytical chemistry.

This compound is typically encountered as a colorless solid. The compound crystallizes in a tetrahydrate form and has a pH range of 5 to 6 in concentrated solutions. Its structure consists of octahedral Mo centers coordinated by oxide ligands, which can be terminal or bridging .

Biological Importance of Molybdenum

Molybdenum plays a crucial role in various biological processes. It is a cofactor for several enzymes, including:

- Xanthine oxidase : Involved in purine metabolism.

- Sulfite oxidase : Essential for sulfur metabolism.

- Aldehyde oxidase : Participates in the oxidation of aldehydes.

Molybdenum facilitates oxygen transfer reactions and shuttles between oxidation states Mo(IV) and Mo(VI), which are vital for enzymatic activity .

Therapeutic Applications

- Nutritional Supplementation : Molybdenum deficiency can lead to health issues such as kidney stones and other metabolic disorders. This compound is sometimes used in Total Parenteral Nutrition (TPN) to provide necessary molybdenum levels .

- Toxicology : The compound has been utilized in toxicological studies, particularly in diagnosing aluminum phosphide poisoning. The ammonium molybdate test serves as a confirmatory method for detecting phosphine gas released during aluminum phosphide decomposition .

Analytical Applications

This compound is widely employed as an analytical reagent due to its ability to form colored complexes with various anions. Its applications include:

- Phosphate Detection : It reacts with phosphates to form a blue complex, facilitating quantitative analysis in environmental samples .

- Negative Staining in Electron Microscopy : Used at concentrations of 3-5% for visualizing biological specimens under electron microscopy due to its electron-dense properties .

Case Study 1: Aluminum Phosphide Poisoning

A study highlighted the importance of ammonium molybdate in diagnosing aluminum phosphide poisoning. The test confirmed the presence of phosphine gas, which is critical for timely medical intervention .

Case Study 2: Enzymatic Activity

Research has shown that molybdenum-containing enzymes exhibit variable activity based on the availability of molybdenum sources like this compound. This has implications for understanding metabolic pathways and the impact of trace element availability on health .

Research Findings

Recent studies have focused on the thermal decomposition kinetics of this compound, revealing that it decomposes into various products at elevated temperatures, which can influence its biological activity and applications .

Data Table: Biological Roles of Molybdenum Enzymes

| Enzyme | Function | Molybdenum Role |

|---|---|---|

| Xanthine Oxidase | Purine metabolism | Catalyzes oxidation |

| Sulfite Oxidase | Sulfur metabolism | Electron transfer |

| Aldehyde Oxidase | Aldehyde oxidation | Substrate interaction |

Propriétés

IUPAC Name |

azane;dihydroxy(dioxo)molybdenum;trioxomolybdenum |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7Mo.6H3N.6H2O.18O/h;;;;;;;6*1H3;6*1H2;;;;;;;;;;;;;;;;;;/q;;;;3*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPRBYUXSYJORU-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

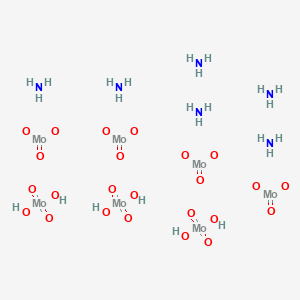

Canonical SMILES |

N.N.N.N.N.N.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H24Mo7N6O24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1163.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.